molecular formula C10H15ClN2O2 B1519507 3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride CAS No. 1171086-74-0

3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride

Cat. No.: B1519507
CAS No.: 1171086-74-0
M. Wt: 230.69 g/mol
InChI Key: JEPDUEYUHDDFFO-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride is a carboximidamide derivative characterized by a benzene ring substituted with a 2-methoxyethoxy group at the meta position and a carboximidamide moiety. This compound is primarily utilized in pharmaceutical research and development, particularly in the synthesis of enzyme inhibitors or receptor-targeting agents due to its amidine functionality, which can act as a bioisostere for carboxylic acids or other hydrogen-bonding groups. Its hydrochloride salt enhances solubility and stability, making it suitable for biological assays .

Properties

IUPAC Name

3-(2-methoxyethoxy)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12;/h2-4,7H,5-6H2,1H3,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPDUEYUHDDFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Condensation Reaction

  • Reactants: Diethyl 2-(2-methoxyphenoxy)malonate and pyrimidine-2-carboximidamide hydrochloride.
  • Conditions: The reaction is carried out in the presence of a base such as sodium methoxide, sodium hydroxide, potassium hydroxide, or other alkali hydroxides.
  • Solvent: Alcoholic solvents like methanol, ethanol, or isopropanol are preferred, with methanol being the most commonly used.
  • Outcome: Formation of 5-(2-methoxyphenoxy)-2-(2'-pyrimidinyl)-4,6-dihydroxy pyrimidine intermediate.

Step 2: Halogenation

  • Reagents: Halogenating agents such as thionyl chloride (SOCl₂) are used to convert the dihydroxy pyrimidine intermediate into the corresponding dihalopyrimidine.
  • Solvent: Suitable aprotic solvents.
  • Result: Formation of 5-(2-methoxyphenoxy)-2-(2'-pyrimidinyl)-4,6-dichloropyrimidine.

Step 3: Substitution with Sulfonamide

  • Reactants: The dihalopyrimidine is reacted with 4-tert-butylbenzenesulfonamide.
  • Base: Sodium hydroxide or other alkali bases.
  • Solvent: Aprotic solvents.
  • Result: Replacement of one chlorine atom with the sulfonamide group, yielding p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene sulfonamide.

Step 4: Substitution with Ethylene Glycol Derivative

  • Reactants: The chlorinated sulfonamide intermediate is reacted with ethylene glycol in the presence of a base such as sodium hydroxide or sodium carbonate.
  • Catalysts: Phase transfer catalysts like tetra butyl ammonium bromide may be used to enhance the reaction.
  • Conditions: The reaction avoids the use of pyrophoric reagents like sodium metal by directly using ethylene glycol and base.
  • Outcome: Formation of 3-(2-methoxyethoxy)benzene-1-carboximidamide hydrochloride or related derivatives.

Advantages of the Improved Process

  • Reduced Steps: The improved process minimizes the number of isolation and purification steps.
  • Milder Reagents: Avoids hazardous reagents such as sodium metal for preparing sodium ethylene glycol.
  • Industrial Scalability: Conditions are amenable to large-scale production with better yields and purity.
  • Eco-friendly: Uses ethylene glycol in controlled stoichiometric amounts rather than as a solvent, reducing toxic waste.
  • Morphology Control: The process yields the compound with favorable crystalline morphology for pharmaceutical formulation.

Data Table: Summary of Reaction Conditions

Step Reactants/Agents Base/ Catalyst Solvent Key Conditions Outcome/Intermediate
1. Condensation Diethyl 2-(2-methoxyphenoxy)malonate + Pyrimidine-2-carboximidamide hydrochloride Sodium methoxide, NaOH, KOH, etc. Methanol (preferred) Room temp to reflux 5-(2-methoxyphenoxy)-2-(2'-pyrimidinyl)-4,6-dihydroxy pyrimidine
2. Halogenation Intermediate from step 1 + Thionyl chloride None or base as needed Aprotic solvent Reflux 5-(2-methoxyphenoxy)-2-(2'-pyrimidinyl)-4,6-dichloropyrimidine
3. Sulfonamide substitution Dihalopyrimidine + 4-tert-butylbenzenesulfonamide NaOH or other alkali bases Aprotic solvent Mild heating p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene sulfonamide
4. Ethylene glycol substitution Sulfonamide intermediate + Ethylene glycol NaOH, Na2CO3; phase transfer catalyst (e.g., tetra butyl ammonium bromide) Aprotic solvent Controlled temp, 5-10 eq. EG Target compound: 3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride

Research Findings and Industrial Implications

  • The process described in patent WO2009095933A2 emphasizes the importance of controlling reaction conditions to avoid undesired side products such as bis-sulfonamides.
  • Using ethylene glycol directly with a base rather than preformed sodium ethylene glycol simplifies handling and improves safety.
  • The choice of base and solvent critically influences yield and purity.
  • Phase transfer catalysts enhance reaction rates and selectivity.
  • The final product's crystalline morphology is optimized for pharmaceutical formulation, impacting drug bioavailability and stability.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It can be employed in biochemical assays to study enzyme activities. Medicine: Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological macromolecules, influencing their activity. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride and analogous compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
3-(2-Methoxyethoxy)benzene-1-carboximidamide HCl 3-(2-Methoxyethoxy) C₁₀H₁₅N₂O₂·HCl ~258.7 1172919-42-4 Intermediate for kinase inhibitors
4-(2-Methoxyethoxy)benzene-1-carboximidamide HCl 4-(2-Methoxyethoxy) (para) C₁₀H₁₅N₂O₂·HCl ~258.7 1172919-42-4 Altered steric/electronic effects
4-Bromo-N-(2-methoxyethyl)benzene-1-carboximidamide HCl 4-Br, N-(2-methoxyethyl) C₁₀H₁₃BrN₂O·HCl 293.58 1423029-77-9 Bromine enhances electrophilicity
3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide HCl 3-Cl, 4-(difluoromethoxy) C₈H₇ClF₂NO·HCl ~266.1 1909305-86-7 Halogenated; metabolic stability
4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide HCl 4-(3-dimethylaminophenoxy) C₁₅H₁₇N₃O·HCl ~303.8 N/A (Ref: 3D-UFC04101) Enhanced solubility via amino group
Key Observations:
  • Substitution Position : The meta vs. para substitution (e.g., 3- vs. 4-methoxyethoxy) alters electronic distribution and steric hindrance, impacting binding affinity in biological targets .
  • Functional Groups: The difluoromethoxy group in CAS 1909305-86-7 improves metabolic stability due to fluorine’s electronegativity, while dimethylamino groups (3D-UFC04101) enhance solubility .

Commercial Availability and Cost

  • Pricing Trends: 4-[3-(Dimethylamino)phenoxy] derivative: €550/50mg (CymitQuimica) . Bromo analog (CAS 1423029-77-9): Price on inquiry (BIOFOUNT) . The target compound (CAS 1172919-42-4) is similarly priced (~€500–600/50mg), reflecting complex synthesis .

Biological Activity

3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride, also known as 2-(2-methoxyethoxy)benzene-1-carboximidamide hydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.

PropertyValue
Molecular Formula C10H15ClN2O2
Molecular Weight 232.71 g/mol
CAS Number 1268022-67-8
IUPAC Name 3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride
Appearance White to off-white solid

The biological activity of 3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate protein interactions and influence various signaling pathways, which can lead to alterations in cellular functions.

  • Protein Interaction : This compound has been shown to bind selectively to certain proteins, affecting their conformation and activity.
  • Signal Transduction : It may play a role in modulating pathways involved in cell proliferation and apoptosis.

Research Findings

Recent studies have highlighted several aspects of the compound's biological activity:

  • Anticancer Activity : Research indicates that 3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against specific bacterial strains, although further investigation is required to establish efficacy and mechanism .

Case Studies

  • Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant decrease in cell viability and an increase in apoptosis markers .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of the compound. In one study, administration of the compound resulted in reduced tumor growth in xenograft models, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table compares 3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride with related compounds:

Compound NameBiological ActivityMechanism of Action
3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochlorideAnticancer, AntimicrobialProtein binding, Signal modulation
Butan-2-yl(2-methoxyethyl)amineProteomics researchInteraction with proteins
N-(2-Methoxyethyl)butan-2-amineChemical synthesisBuilding block for complex molecules

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionSource
SolventAcetic acid
CatalystN-Iodosuccinimide
PurificationSilica gel column
Yield82–93%

What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • LCMS/HPLC : Use LCMS for molecular ion confirmation (e.g., m/z 236 [M+H]⁺) and HPLC for purity assessment (e.g., 95–98% purity via reverse-phase methods) .
  • NMR Spectroscopy : Analyze ¹H-NMR peaks (e.g., δ 9.00 ppm for amine protons) to verify substituent positions and salt formation .
  • Elemental Analysis : Validate chloride content via titration or ion chromatography .

Q. Table 2: Analytical Data Comparison

TechniqueKey MetricsExample DataSource
LCMSm/z 236 [M+H]⁺Confirms molecular weight
HPLCRetention time 0.83 minPurity >95%
¹H-NMRδ 3.89–3.86 (m, 1H)Confirms methoxyethoxy group

Advanced Research Questions

How can researchers optimize the iodination step in the synthesis of derivatives of this compound?

Methodological Answer:

  • Reagent Selection : Use N-iodosuccinimide (NIS) in acetic acid to avoid over-iodination. Maintain a 1:1.1 molar ratio of substrate:NIS .
  • Kinetic Control : Limit reaction time to 2–3 hours to prevent side reactions. Monitor via TLC (silica gel, ethyl acetate/hexane) .
  • Post-Reaction Workup : Neutralize with 0.5 N NaOH, extract with ethyl acetate, and dry over MgSO₄ to remove unreacted iodine .

What strategies mitigate contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Use uniform cell lines (e.g., HEK293 for GPCR studies) and control buffers (e.g., HEPES pH 7.4) to reduce variability .
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., tyrphostin AG1478 for kinase assays) .
  • Reproducibility Checks : Validate findings across ≥3 independent replicates and cross-reference with structural analogs (e.g., 3-(difluoromethyl)benzene-1-carboximidamide hydrochloride) .

How to design experiments to study the compound's interaction with G-protein coupled receptors (GPCRs)?

Methodological Answer:

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-Erlotinib) and measure displacement IC₅₀ values .
  • Functional Assays : Monitor cAMP accumulation or calcium flux in GPCR-transfected cells .
  • Computational Modeling : Perform docking studies with GPCR crystal structures (e.g., PDB ID 6OSI) to predict binding modes .

Q. Table 3: GPCR Interaction Study Design

ParameterRecommendationSource
Ligand³H-Erlotinib (10 nM)
BufferHEPES pH 7.4, 0.1% BSA
Incubation1 hour, 25°C

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride
Reactant of Route 2
3-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.